1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

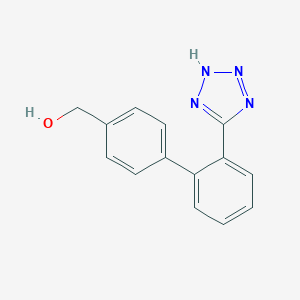

1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) light and protect the skin from damage caused by the sun's rays.

Mecanismo De Acción

Oxybenzone works by absorbing UV light and converting it into heat, which is then dissipated from the skin. It is able to absorb both UVA and UVB rays, making it an effective broad-spectrum sunscreen. Oxybenzone also has antioxidant properties, which may help to protect the skin from damage caused by free radicals.

Biochemical and Physiological Effects:

Oxybenzone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This may help to reduce the appearance of hyperpigmentation and age spots. Oxybenzone has also been shown to have anti-inflammatory properties, which may help to reduce redness and irritation in the skin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Oxybenzone is widely used in lab experiments due to its ability to absorb UV light and protect samples from photodegradation. However, it is important to note that 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can also interfere with certain assays, such as those involving fluorescence or luminescence. In addition, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone can be toxic to some organisms, so care must be taken when using it in biological experiments.

Direcciones Futuras

There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone. One area of interest is the development of new sunscreen formulations that are more effective and have fewer side effects. Another area of research is the investigation of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone's potential use in the treatment of skin conditions such as psoriasis and atopic dermatitis. Finally, there is interest in exploring the antioxidant properties of 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone and its potential use in the prevention of age-related skin damage.

Conclusion:

In conclusion, 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, or 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, is a widely used organic compound with a number of scientific research applications. It is commonly used in sunscreens and other cosmetic products due to its ability to absorb UV light and protect the skin from sun damage. Oxybenzone has also been investigated for its potential use in the treatment of various skin conditions and for its antioxidant properties. While it has many advantages for lab experiments, care must be taken when using it due to its potential toxicity to some organisms. There are a number of future directions for research on 1,2-Dihydro-1,2-dihydroxy-4-carboxybenzophenone, including the development of new sunscreen formulations and the investigation of its potential use in the prevention of age-related skin damage.

Métodos De Síntesis

Oxybenzone can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzophenone with chloroacetic acid and subsequent reduction with sodium borohydride. This process yields 1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone, which can be further purified through recrystallization.

Aplicaciones Científicas De Investigación

Oxybenzone has been extensively studied for its ability to absorb UV light and protect the skin from sun damage. In addition, it has been investigated for its potential use in the treatment of various skin conditions, including psoriasis and atopic dermatitis. Oxybenzone has also been studied for its antioxidant properties and its ability to scavenge free radicals.

Propiedades

Número CAS |

129623-64-9 |

|---|---|

Fórmula molecular |

C14H12O5 |

Peso molecular |

260.24 g/mol |

Nombre IUPAC |

4-benzoyl-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C14H12O5/c15-11-8-10(13(17)18)6-7-14(11,19)12(16)9-4-2-1-3-5-9/h1-8,11,15,19H,(H,17,18) |

Clave InChI |

DAURACLUMAPQRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2(C=CC(=CC2O)C(=O)O)O |

Sinónimos |

1,2-dihydro-1,2-dihydroxy-4-carboxy-benzophenone 1,2-dihydro-1,2-dihydroxy-4-carboxybenzophenone 4-carboxy-1,2-dihydro-1,2-dihydroxybenzophenone dihydro-dihydroxy-4CBzP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)